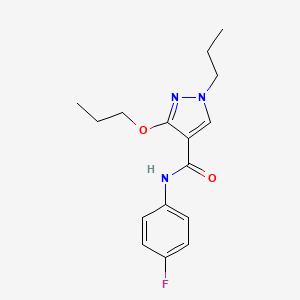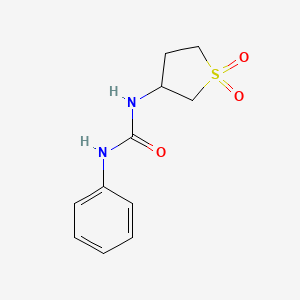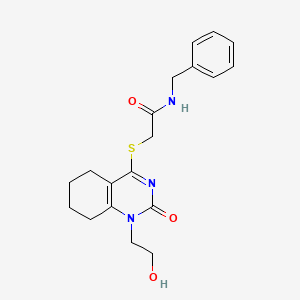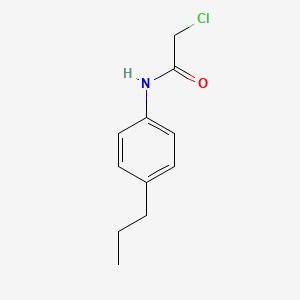
N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis of these compounds often involves multicomponent reactions (MCRs), highlighting their efficiency in creating biologically active molecules. Recent developments in MCRs have expanded the potential of pyrazole derivatives in pharmaceutical chemistry, indicating a growing interest in exploiting their therapeutic capabilities (Dar & Shamsuzzaman, 2015).
Antioxidant Activity Analysis
The study and determination of antioxidant activity in various compounds, including pyrazole derivatives, is crucial for their application in medicine and pharmacy. A variety of tests exist for evaluating antioxidant capacity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methodologies provide a foundation for assessing the therapeutic potential of antioxidants in complex samples, including those containing pyrazole derivatives (Munteanu & Apetrei, 2021).
Multicomponent Synthesis for Bioactive Molecules
The multicomponent synthesis approach has been particularly effective in creating pyrazole derivatives with significant biological activities. This method aligns with the principles of green chemistry, offering a pathway to synthesize molecules with antibacterial, anticancer, antifungal, and antioxidant properties efficiently. Such approaches are instrumental in the quest for developing new therapeutic agents, indicating the relevance of pyrazole derivatives in drug discovery and development (Becerra, Abonía, & Castillo, 2022).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound interacts with its targets, leading to changes that result in its biological activity .
Biochemical Pathways
Similar compounds, such as fentanyl analogs, are known to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl)thiourea derivatives, are predicted to have good pharmacokinetics (adme) properties .
Result of Action
Similar compounds have been shown to have diverse biological activities, indicating a broad spectrum of potential effects .
Action Environment
Similar compounds, such as flufenacet, a selective herbicide, have been found to be moderately persistent in soil and water/sediment systems .
properties
IUPAC Name |
N-(4-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-9-20-11-14(16(19-20)22-10-4-2)15(21)18-13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFCXOUVOQVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802341.png)
![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)
![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)





![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)

![4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2802361.png)
![N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2802363.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)